molecular formula C8H14ClNO2 B7919615 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone

Cat. No.: B7919615
M. Wt: 191.65 g/mol
InChI Key: JYUZRAHRJRKTSH-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is a chloroethanone derivative featuring a 3-methoxy-substituted piperidine ring. This compound is synthesized via nucleophilic substitution reactions, typically involving chloroacetyl chloride and a substituted piperidine under basic conditions. For example, analogous compounds like 2-chloro-1-(7-methoxyindol-3-yl)ethanone were synthesized using DBU as a base in dichloroethane at elevated temperatures, albeit with moderate yields (23%) .

Properties

IUPAC Name

2-chloro-1-(3-methoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZRAHRJRKTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone typically involves the reaction of 3-methoxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted piperidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of biological pathways and the exertion of its effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Synthesis Yield Biological Activity Source
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone 3-OCH₃ (piperidine) C₈H₁₂ClNO₂ Not reported Not specified Not reported
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone 3-CH₃, 2,6-Ph (piperidine) C₂₀H₂₀ClNO Crystal structure Not reported Not reported
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2,5-OCH₃ (phenyl) C₁₀H₁₁ClO₃ 88–90 Not specified Organic synthesis intermediate
2-Chloro-1-(3-(cyclopropylmethylamino)piperidin-1-yl)ethanone 3-cyclopropylmethylamino (piperidine) C₁₁H₁₉ClN₂O Not reported Not reported Not reported
2-Chloro-1-(10H-azaphenothiazin-10-yl)ethanone Azaphenothiazine core C₁₃H₁₀ClNOS Not reported Moderate Antimicrobial, sedative
Key Observations:

Darzens condensation of 2-chloro-1-(4-methoxyphenyl)ethanone (analogous to phenyl-substituted derivatives) proceeds with high stereoselectivity, yielding trans-oxiranes . This suggests that substituent electronic effects (e.g., methoxy vs. nitro groups) govern reaction pathways.

Synthetic Yields: Yields for similar chloroethanones vary widely. For example, 2-chloro-1-(7-methoxyindol-3-yl)ethanone was obtained in 23% yield , while 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives required multi-step synthesis with piperidine coupling in acetonitrile .

Physicochemical Properties

  • Melting Points: Aryl-substituted analogs like 2-chloro-1-(2,5-dimethoxyphenyl)ethanone exhibit higher melting points (88–90°C) compared to piperidine-based derivatives, which are often liquids or low-melting solids due to reduced crystallinity.
  • Stereochemical Influence : Crystal structures of 3-methyl- and 3-ethyl-substituted piperidine derivatives (e.g., ) reveal chair conformations with equatorial substituents, minimizing steric strain. The 3-methoxy group may adopt a similar orientation, affecting molecular packing and stability.

Biological Activity

2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a methoxypiperidine moiety, and an ethanone structure, contributing to its unique reactivity and interaction with biological systems.

  • Molecular Formula : C10_{10}H12_{12}ClN\O
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 1353992-83-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. Furthermore, the methoxypiperidine moiety is known for its role in modulating neurotransmitter systems.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines.

Cell Line EC50_{50} (µM) Mechanism
OE3330Inhibition of cell proliferation
FLO-130Induction of apoptosis

In a screening study, compounds containing similar piperidine structures exhibited varying degrees of cytotoxicity, with specific modifications to the methoxy group significantly impacting their potency against cancer cells .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis, which is common among piperidine derivatives.

Case Studies

  • Anticancer Screening : A study assessed the efficacy of several derivatives against esophageal cancer cells (OE33 and FLO-1). The results indicated that structural modifications could enhance potency, highlighting the importance of the methoxy group’s position on the piperidine ring .
  • Antimicrobial Activity : In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects, suggesting potential therapeutic applications in treating infections .

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